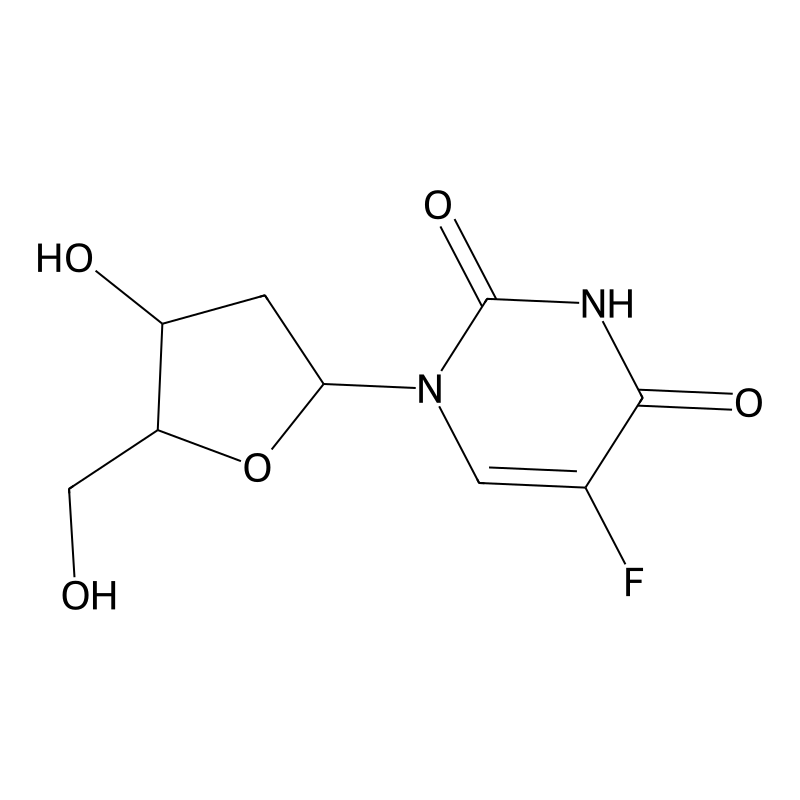

5-Fluoro-2'-deoxyuridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of action:

FdUR is a pyrimidine analog that disrupts DNA synthesis. It achieves this through two primary mechanisms:

- Incorporation into DNA: FdUR can be mistakenly incorporated into DNA by cellular enzymes due to its structural similarity to the natural nucleotide thymidine. This incorporation disrupts the normal pairing of bases during DNA replication, leading to errors and stalled replication forks.

- Thymidylate synthase inhibition: FdUR also inhibits the enzyme thymidylate synthase, which is crucial for the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP). This depletion of dTMP further hinders DNA synthesis.

Applications in cancer research:

Due to its ability to disrupt DNA synthesis, FdUR has been investigated as a potential antineoplastic agent. It has shown antiproliferative activity against various types of cancer cells in laboratory settings. However, its clinical use as a standalone cancer treatment is limited due to toxicity concerns.

Research in other areas:

FdUR also finds applications in other areas of scientific research, including:

- Studies of DNA replication and repair: FdUR can be used to study the mechanisms by which cells respond to DNA damage caused by its incorporation into DNA.

- Development of drug delivery systems: FdUR can be conjugated to antibodies or other targeting molecules to deliver it specifically to cancer cells, potentially reducing its side effects.

5-Fluoro-2'-deoxyuridine is a synthetic analog of the nucleoside deoxyuridine, where a fluorine atom is substituted at the 5-position of the uracil ring. This compound plays a significant role in molecular biology and pharmacology due to its structural similarity to natural nucleosides, allowing it to interfere with DNA synthesis. Its chemical formula is , and it is often utilized in cancer therapy as an antimetabolite, particularly in the treatment of various malignancies, including colorectal cancer and liver cancer .

FUDR's mechanism of action against cancer cells is multifaceted:

- DNA Misincorporation: As mentioned earlier, FUDR can be incorporated into DNA during replication due to its resemblance to thymidine. This disrupts the normal structure and function of DNA, hindering cell division [].

- Thymidylate Synthetase Inhibition: FUDR inhibits the enzyme thymidylate synthetase, which is crucial for DNA synthesis. This depletion of thymidine nucleotides further impedes cancer cell proliferation [].

The primary chemical reaction involving 5-fluoro-2'-deoxyuridine is its conversion into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This transformation occurs through phosphorylation, which can be catalyzed by various kinases. Once converted to FdUMP, it acts as a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. The inhibition mechanism involves the formation of a stable complex between FdUMP, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate, leading to irreversible enzyme inactivation .

5-Fluoro-2'-deoxyuridine exhibits significant biological activity as an antitumor agent. It disrupts DNA synthesis by inhibiting thymidylate synthase, which is essential for converting deoxyuridine monophosphate into deoxythymidine monophosphate. This inhibition results in reduced levels of thymidine triphosphate, ultimately leading to impaired DNA replication and cell division in rapidly proliferating cancer cells . Additionally, it has antiviral properties and has been investigated for its efficacy against certain viral infections .

The synthesis of 5-fluoro-2'-deoxyuridine can be achieved through several methods:

- Nucleophilic Substitution: A common approach involves the nucleophilic substitution of deoxyuridine with a fluorinating agent.

- Chemical Modification: Starting from uridine or deoxyuridine, chemical modifications can introduce the fluorine atom at the 5-position.

- Phosphorylation: Following its synthesis, 5-fluoro-2'-deoxyuridine can be phosphorylated to form its active monophosphate form (FdUMP) using kinases .

5-Fluoro-2'-deoxyuridine is primarily used in oncology as part of chemotherapy regimens. Its applications include:

- Cancer Treatment: Effective against various cancers such as colorectal cancer and liver cancer.

- Research: Utilized in laboratory studies to explore mechanisms of DNA synthesis and repair.

- Antiviral Agent: Investigated for potential use against specific viral infections .

Studies on the interactions of 5-fluoro-2'-deoxyuridine reveal its role as a competitive inhibitor of thymidylate synthase. The binding affinity of FdUMP for thymidylate synthase is significantly higher than that of natural substrates like deoxyuridine monophosphate, which underscores its effectiveness as an inhibitor. Furthermore, research indicates that the presence of 5-fluorouracil enhances the conversion efficiency of 5-fluoro-2'-deoxyuridine into FdUMP, thus amplifying its therapeutic effects .

Several compounds share structural similarities with 5-fluoro-2'-deoxyuridine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Fluorouracil | Similar base structure | Used primarily as a prodrug; requires activation |

| Floxuridine | Similar nucleoside | More straightforward bioactivation pathway |

| 2'-Deoxyuridine | Natural nucleoside | Lacks fluorine substitution; not an antimetabolite |

| 5-Bromo-2'-deoxyuridine | Halogenated analog | Bromine substitution instead of fluorine |

Each of these compounds has unique properties that influence their biological activity and therapeutic applications. Notably, while both 5-fluorouracil and floxuridine act as prodrugs leading to FdUMP formation, their mechanisms and pathways differ significantly .

XLogP3

Sequence

Other CAS

50-91-9

2968-28-7

Wikipedia

Dates

A simple and efficient sequential electrokinetic and hydrodynamic injections in micellar electrokinetic chromatography method for quantification of anticancer drug 5-fluorouracil and its metabolite in human plasma

Nadhiratul-Farihin Semail, Siti Salmah Noordin, Aemi Syazwani Abdul Keyon, Maisarah Nasution Waras, Bahruddin Saad, Sazlinda Kamaruzaman, Nur Nadhirah Mohamad Zain, Juzaili Azizi, Mohd Yusmaidie Aziz, Noorfatimah YahayaPMID: 33314228 DOI: 10.1002/bmc.5050

Abstract

A simple and sensitive preconcentration strategy using sequential electrokinetic and hydrodynamic injection modes in micellar electrokinetic chromatography with diode array detection was developed and applied for the separation and determination of anticancer agent, 5-fluorouracil and its metabolite, 5-fluoro-2'-deoxyuridine, in human plasma. Sequential injection modes with increased analyte loading capacity using the anionic pseudo-stationary phase facilitated collection of the dispersed neutral and charged analytes into narrow zones and improved sensitivity. Several important parameters affecting sample enrichment performance were evaluated and optimized in this study. Under the optimized experimental conditions, 614- and 643-fold and 782- and 803-fold sensitivity improvement were obtained for 5-fluorouracil and its metabolite when compared with normal hydrodynamic and electrokinetic injection, respectively. The method has good linearity (1-1,000 ng/ml) with acceptable coefficient of determination (r> 0.993), low limits of detection (0.11-0.14 ng/ml) and satisfactory analyte relative recovery (97.4-99.7%) with relative standard deviations of 4.6-9.3% (n = 6). Validation results as well as the application to analysis of human plasma samples from cancer patients demonstrate the applicability of the proposed method to clinical studies.

Studies on interaction potency model based on drug synergy and therapeutic potential of triple stimuli-responsive delivery of doxorubicin and 5-fluoro-2-deoxyuridine against lymphoma using disulfide-bridged cysteine over mesoporous silica nanoparticles

Prateek Srivastava, Sumit Kumar Hira, Ankush Paladhi, Ranjeet Singh, Uttam Gupta, Divesh Narayan Srivastava, Ram Adhar Singh, Partha Pratim MannaPMID: 31974541 DOI: 10.1039/c9tb02628b

Abstract

A triple stimuli-responsive drug delivery platform involving doxorubicin, 5-fluoro-2-deoxy uridine and folic acid was fabricated on mesoporous silica nanoparticles for targeting delivery against a highly aggressive murine lymphoma called Dalton's lymphoma. Fabrication of the unique construct by amalgamating active and passive targeting mechanisms offers a novel hyper-chimeric platform for a stimuli-responsive drug delivery system. The novel construct enables efficient and precise delivery of the precious cargo to the tumor sites. Active targeting by folic acid directs the doxorubicin and 5-fluoro-2-deoxy uridine in the close proximities of the tumor cells, causing efficient killing and significant growth inhibition. Isobologram models, zero interaction potency dose-response surface plots and matrices were generated to evaluate the combination synergism of the two drugs. Therapy with the dual drug-bearing construct in mice with established tumors significantly reduced the tumor load and enhanced the survival of the animals compared with the untreated control. Therapy with the dual delivery system also augmented the innate and adaptive immune defense mechanisms of the treated animals. CD8T cells, natural killer cells and the dendritic cells from the treated group following successful therapy with the novel construct showed enhanced cytotoxicity and growth inhibitory capacities against DL tumor cells.

DNA-based nanoscaffolds as vehicles for 5-fluoro-2'-deoxyuridine oligomers in colorectal cancer therapy

A F Jorge, A Aviñó, A A C C Pais, R Eritja, C FàbregaPMID: 29632908 DOI: 10.1039/c7nr08442k

Abstract

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and related prodrugs, are considered one of the most successful agents in the treatment of colorectal cancer, yet poor specificity and tumor cell resistance remain the major limiting bottlenecks. Here, we exploited for the first time the ability of two DNA nanoscaffolds, a DNA tetrahedron (Td) and rectangle DNA origami, to incorporate 5-fluoro-2'-deoxyuridine (FdUn) oligomers. In addition, cholesterol moieties were synthetically attached to Td and DNA origami staples to enhance cellular uptake. DNA nanostructures functionalized with FdUn exhibited an enhanced cytotoxicity and higher ability to trigger apoptosis in colorectal cancer cells relative to conventional 5-FU and FdU, especially having cholesterol as an internalization helper. The cholesterol content mostly correlates with the increase of the FdUn nanostructure cytotoxicity. DNA nanoscaffolds bearing FdUn were able to circumvent the low sensitivity of colorectal cancer cells towards 5-FU. Both DNA nanostructures attained a comparable cytotoxic effect yet Td displays higher antiproliferative action. The ability to reduce the proliferation of cancer cells is mainly related to the concentration of DNA nanostructures. The present work suggests that self-assembled DNA nanoparticles are privileged vehicles for delivering fluoropyrimidines, opening new avenues to the development of promising therapeutics for cancer treatment.Studies directed toward the asialoglycoprotein receptor mediated delivery of 5-fluoro-2'-deoxyuridine for hepatocellular carcinoma

Lorena Rico, Michael E Østergaard, Melanie Bell, Punit P Seth, Stephen HanessianPMID: 30042045 DOI: 10.1016/j.bmcl.2018.06.002

Abstract

The anticancer nucleoside 5-fluoro 2'-deoxyuridine-5'-phosphate (5-FdU-P) was attached via an amide chain linker to a triantennary GalNAc cluster as a means to deliver the drug to hepatic cells that recognize the amino sugar units.Infertility induced by auxin in PX627

Benjamin Dilberger, Stefan Baumanns, Salome T Spieth, Uwe Wenzel, Gunter P EckertPMID: 32516128 DOI: 10.18632/aging.103413

Abstract

is widely used for aging studies. 5-Fluoro-2´-deoxyuridine (FUdR) is commonly used to control offspring. While larvae are stopped from further development, also mitochondrial DNA and function may be affected. Since mitochondria and longevity are closely related, the use of FUdR may falsify possible studies. PX627, an auxin inducible infertility strain to control offspring, allows mitochondrial investigations during senescence without FUdR toxicity.Longevity and health parameters were assessed in 2- and 10-day old nematodes wild-type N2 and PX627 treated with FUdR or auxin, respectively. Mitochondrial membrane potential, energetic metabolites and reactive oxygen species levels, were determined. mRNA expression levels of key genes involved were quantified using quantitative real-time PCR.FUdR significantly increased lifespan and health parameters, as well as, mitochondrial function compared to untreated controls and auxin treated PX627. Although a decrease in all parameters could be observed in aged nematodes, this was less severe after FUdR exposure. Glycolysis was significantly up-regulated in aged PX627 compared to N2. Expression levels ofwere regulated accordingly.Hence, auxin in PX627 might be a good alternative to control progeny, for mitochondrial- and longevity-related investigations in nematodes.

Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2'-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells

Anna Clua, Carme Fàbrega, Jesús García-Chica, Santiago Grijalvo, Ramon EritjaPMID: 33804620 DOI: 10.3390/molecules26061741

Abstract

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and related prodrugs have been considered first-line chemotherapy agents for the treatment of colorectal cancer. However, poor specificity and tumor cell resistance remain major limiting bottlenecks. G-quadruplexes, have been suggested as preferred nanostructures for enhancing cellular uptake mediated by G-quadruplex binding proteins which are abundant at the membranes of some tumor cells. In the current study, we propose a new strategy to deliver 5-fluoro-2'-deoxyuridine (5-FdU) monophosphate, the main active drug from 5-FU derivatives that may circumvent the cellular mechanisms of FU-resistant cancer cells. Two G-quadruplexes delivery systems containing four and six G-tetrads ((TGT) and (TG

T)) linked to a FdU oligonucleotide were synthesized. Biophysical studies show that the G-quadruplex parallel structures are not affected by the incorporation of the 5 units of FdU at the 5'-end. Internalization studies confirmed the ability of such G-quadruplex nanostructures to facilitate the transport of the FdU pentamer and increase its cytotoxic effect relative to conventional FU drug in FU-resistant colorectal cancer cells. These results suggest that FdU oligomers linked to G-quadruplex parallel sequences may be a promising strategy to deliver fluoropyrimidines to cancer cells.

[Novel Anticancer Strategy Targeting Switch Mechanisms in Two Types of Cell Death: Necrosis and Apoptosis]

Akira SatoPMID: 29093367 DOI: 10.1248/yakushi.17-00131

Abstract

Two types of cell death, necrosis and apoptosis, are defined in terms of cell death morphological features. We have been studying the mechanisms by which cell death processes are switched during the treatment of mouse tumor FM3A with anticancer, 5-fluoro-2'-deoxyuridine (FUdR): it induces original clone F28-7 to necrosis, but its sub-clone F28-7-A to apoptosis. We identified several such switch regulators of cell death: heat shock protein 90 (HSP90), lamin-B1, cytokeratin-19, and activating transcription factor 3 (ATF3), by using transcriptomic, proteomic analyses and siRNA screening. For example, the inhibition of HSP90 by its inhibitor geldanamycin in F28-7 caused a shift from necrosis to apoptosis. We also observed that the knockdown of lamin-B1, cytokeratin-19, or ATF3 expression in F28-7 resulted in a shift from necrosis to apoptosis. Recently, we used microRNA (miRNA, miR) microarray analyses to investigate the miRNA expression profiles in these sister cells. The miR-351 and miR-743a were expressed at higher levels in F28-7-A than in F28-7. Higher expression of miR-351 or miR-743a in F28-7, induced by transfecting the miR mimics, resulted in a switch of cell death mode: necrosis to apoptosis. Furthermore, transfection of an miR-351 inhibitor into F28-7-A resulted in morphological changes, and mode of cell death from apoptosis to necrosis. These findings suggest that the identified cell death regulators may have key roles in switching cell death mode. Possible mechanisms involving cell death regulators in the switch of necrosis or apoptosis are discussed. We propose a novel anticancer strategy targeting the switch regulators of necrosis or apoptosis.All-atom MD indicates ion-dependent behavior of therapeutic DNA polymer

Ryan L Melvin, William H Gmeiner, Freddie R SalsburyPMID: 28805211 DOI: 10.1039/c7cp03479b

Abstract

Understanding the efficacy of and creating delivery mechanisms for therapeutic nucleic acids requires understanding structural and kinetic properties which allow these polymers to promote the death of cancerous cells. One molecule of interest is a 10 mer of FdUMP (5-fluoro-2'-deoxyuridine-5'-O-monophosphate) - also called F10. Here we investigate the structural and kinetic behavior of F10 in intracellular and extracellular solvent conditions along with non-biological conditions that may be efficacious in in vitro preparations of F10 delivery systems. From our all-atom molecular dynamics simulations totaling 80 microseconds, we predict that F10's phosphate groups form close-range interactions with calcium and zinc ions, with calcium having the highest affinity of the five ions investigated. We also predict that F10's interactions with magnesium, potassium and sodium are almost exclusively long-range interactions. In terms of intramolecular interactions, we find that F10 is least structured (in terms of hydrogen bonds among bases) in the 150 mM NaCl (extracellular-like solvent conditions) and most structured in 150 mM ZnCl. Kinetically, we see that F10 is unstable in the presence of magnesium, sodium or potassium, finding stable kinetic traps in the presence of calcium or zinc.

Prospective phase II trial of combination hepatic artery infusion and systemic chemotherapy for unresectable colorectal liver metastases: Long term results and curative potential

Linda M Pak, Nancy E Kemeny, Marinela Capanu, Joanne F Chou, Taryn Boucher, Andrea Cercek, Vinod P Balachandran, T Peter Kingham, Peter J Allen, Ronald P DeMatteo, William R Jarnagin, Michael I D'AngelicaPMID: 29165816 DOI: 10.1002/jso.24898

Abstract

Combination hepatic artery infusion (HAI) and systemic (SYS) chemotherapy for unresectable CRLM results in high tumor-response rates. This study represents an update of long-term survival and conversion to resectability in patients with unresectable CRLM treated with HAI and SYS chemotherapy in a phase II study.The primary endpoint was complete resection. Multivariate and landmark analysis assessed the effect of complete resection on progression-free (PFS) and overall survival (OS).

From 2007 to 2012, 64 patients with median of 13 tumors were enrolled; 67% had prior chemotherapy. 33 patients (52%) were converted to resection. Median follow-up among survivors was 81 months. Median PFS and OS were 13 and 38 months, respectively, with 5-year-OS of 36%. Chemotherapy-naïve patients had 5-year-OS of 51%. Conversion to resection was the only independent factor prognostic of improved PFS and OS. Nine of 64 patients (14%) are NED (five since initial resection, three after resection of recurrent disease, one from chemotherapy alone) at median follow-up of 86 months from treatment initiation, and 72 months from last operative intervention.

Combination HAI and SYS is an effective therapy for high-volume unresectable CRLM, resulting in a high rate of resection, long-term survival, and the potential for cure.

Reactivation of RNA metabolism underlies somatic restoration after adult reproductive diapause in

Nikolay Burnaevskiy, Shengying Chen, Miguel Mailig, Anthony Reynolds, Shruti Karanth, Alexander Mendenhall, Marc Van Gilst, Matt KaeberleinPMID: 30070633 DOI: 10.7554/eLife.36194

Abstract

The mechanisms underlying biological aging are becoming recognized as therapeutic targets to delay the onset of multiple age-related morbidities. Even greater health benefits can potentially be achieved by halting or reversing age-associated changes.restore their tissues and normal longevity upon exit from prolonged adult reproductive diapause, but the mechanisms underlying this phenomenon remain unknown. Here, we focused on the mechanisms controlling recovery from adult diapause. Here, we show that functional improvement of post-mitotic somatic tissues does not require germline signaling, germline stem cells, or replication of nuclear or mitochondrial DNA. Instead a large expansion of the somatic RNA pool is necessary for restoration of youthful function and longevity. Treating animals with the drug 5-fluoro-2'-deoxyuridine prevents this restoration by blocking reactivation of RNA metabolism. These observations define a critical early step during exit from adult reproductive diapause that is required for somatic rejuvenation of an adult metazoan animal.